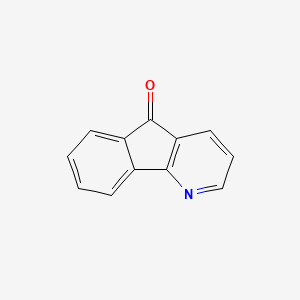

4-aza-9-fluorenone

Description

The exact mass of the compound 5H-Indeno[1,2-b]pyridin-5-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158496. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

indeno[1,2-b]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO/c14-12-9-5-2-1-4-8(9)11-10(12)6-3-7-13-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHFQGLEIGIEMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192081 | |

| Record name | 5H-Indeno(1,2-b)pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3882-46-0 | |

| Record name | 5H-Indeno[1,2-b]pyridin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3882-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Indeno(1,2-b)pyridin-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003882460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3882-46-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5H-Indeno(1,2-b)pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H-indeno[1,2-b]pyridin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Azafluoren-9-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU4UN93QQX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Aza-9-Fluorenone from Ninhydrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the 4-aza-9-fluorenone core structure starting from ninhydrin. This compound and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science. These compounds are recognized for their biological activities, including antimicrobial and cytotoxic properties, making them promising scaffolds for drug development.[1] Furthermore, their unique photophysical characteristics have led to their exploration as fluorescent probes and components in organic light-emitting diodes (OLEDs).[1][2]

This guide details a modern and efficient one-pot synthetic approach that utilizes readily available starting materials, outlines the key experimental protocols, and presents the relevant quantitative data. Additionally, it visualizes the reaction mechanism and experimental workflow to provide a clear and thorough understanding of the process.

I. Retrosynthetic Analysis and Synthetic Strategy

The synthesis of the this compound core from ninhydrin is a strategic approach that leverages the commodity status and rich chemistry of ninhydrin.[1] The retrosynthetic analysis identifies ninhydrin as a key building block for the indenone portion of the target molecule. The core strategy involves the construction of the pyridine ring fused to the indanone framework.

A highly effective method for this transformation is a one-pot reaction sequence involving the condensation of ninhydrin with an amidrazone, followed by an inverse-electron-demand Diels-Alder (IEDDA) reaction and a tandem cycloreversion.[1][3] This sequence efficiently assembles the 4-azafluorenone core in a single operation.[1]

II. Reaction Mechanism

The synthesis proceeds through a sophisticated cascade of reactions. The key steps are:

-

Condensation: The reaction is initiated by the condensation of ninhydrin with an amidrazone, such as ethyl oxalamidrazonate. This step forms an intermediate 1,2,4-triazine derivative.[1][3]

-

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: The electron-poor 1,2,4-triazine then undergoes a [4+2] cycloaddition with an electron-rich dienophile. Norbornadiene serves as a competent alkyne-equivalent in this step.[1][4]

-

Tandem Cycloreversion (Retro-Diels-Alder): The resulting cycloadduct is unstable and undergoes a tandem retro-[4+2] sequence, extruding nitrogen gas (N₂) and cyclopentadiene, to yield the aromatic 4-azafluorenone core.[1]

III. Quantitative Data

The following table summarizes the quantitative data for the key steps in the synthesis of a this compound derivative, as reported in the literature.

| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1. Synthesis of 1,2,4-Triazine Intermediate | Ninhydrin, Ethyl Oxalamidrazonate | EtOH | Reflux | 1 | 87 | [1] |

| 2. One-Pot Synthesis of this compound Core from Ninhydrin | Ninhydrin, Ethyl Oxalamidrazonate, Norbornadiene | EtOH | Reflux | 1 + 16 | 87 | [1] |

IV. Experimental Protocols

This section provides detailed experimental protocols for the synthesis of the this compound core.

A. Synthesis of Ethyl 9-Oxo-9H-indeno[1,2-e][1][5][6]triazine-3-carboxylate (Intermediate)

-

A dry flask is charged with ethyl oxalamidrazonate (1.0 eq) and ninhydrin (1.0 eq).

-

The reactants are dissolved in ethanol.

-

The flask is fitted with a condenser, flushed with nitrogen gas, and heated to reflux for 1 hour.

-

After heating, the reaction mixture is cooled to room temperature (23 °C) and concentrated in vacuo.

-

The resulting mixture is purified by flash column chromatography on silica gel.[1]

B. One-Pot Synthesis of Ethyl 5-oxo-5H-indeno[1,2-b]pyridin-2-carboxylate (this compound Core)

-

A dry flask is charged with ethyl oxalamidrazonate (1.0 eq) and ninhydrin (1.0 eq) and they are dissolved in ethanol.

-

The flask is fitted with a reflux condenser, flushed with nitrogen gas, and heated to reflux for 1 hour.

-

To the reaction mixture, norbornadiene (5.0 eq) is added.

-

Heating at reflux is continued for an additional 16 hours.

-

The reaction is then cooled to room temperature (23 °C) and concentrated in vacuo.

-

The crude product is purified by flash column chromatography.[1]

References

An In-Depth Technical Guide to 4-aza-9-fluorenone: Chemical Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-aza-9-fluorenone, a heterocyclic analogue of fluorenone, represents a core structural motif in various biologically active compounds, including several natural alkaloids. Its unique electronic properties, arising from the introduction of a nitrogen atom into the fluorenone framework, have garnered significant interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic approaches to this compound. Detailed experimental protocols and tabulated quantitative data are presented to facilitate further research and application in drug discovery and development.

Chemical Structure and Properties

This compound, also known as indeno[1,2-b]pyridin-5-one, possesses a tricyclic scaffold consisting of two benzene rings fused to a central pyridine ring, with a ketone functional group at position 9. The presence of the nitrogen atom at position 4 significantly influences the molecule's polarity, solubility, and biological activity compared to its carbocyclic counterpart, fluorenone.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is available for this compound, other properties have been extrapolated from its parent compound, fluorenone, due to a lack of specific experimental data for the aza-derivative.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₇NO | --- |

| Molecular Weight | 181.19 g/mol | --- |

| Melting Point | Not available | --- |

| Boiling Point | 361 °C at 760 mmHg | [1] |

| Density | 1.312 g/cm³ | [1] |

| Refractive Index | 1.677 | [1] |

| Appearance | Yellow solid (presumed) | [2] |

| Solubility | Improved aqueous solubility compared to fluorenone | [3] |

Spectroscopic Properties

Table 2: ¹H NMR Spectroscopic Data of 9-Fluorenone (as a reference)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.28 | ddd | 2H | H-2, H-7 |

| 7.49 | ddd | 2H | H-3, H-6 |

| 7.65 | dd | 2H | H-1, H-8 |

| 7.78 | dd | 2H | H-4, H-5 |

Table 3: ¹³C NMR Spectroscopic Data of 9-Fluorenone (as a reference)

| Chemical Shift (ppm) | Assignment |

| 120.9 | C-4, C-5 |

| 124.2 | C-1, C-8 |

| 129.1 | C-2, C-7 |

| 134.3 | C-3, C-6 |

| 134.8 | C-4a, C-4b |

| 144.3 | C-8a, C-9a |

| 193.7 | C-9 (C=O) |

Table 4: Mass Spectrometry and IR Data of 9-Fluorenone (as a reference)

| Spectroscopic Technique | Key Peaks/Bands |

| Mass Spectrometry (EI) | m/z 180 (M+), 152, 126 |

| Infrared (IR) Spectroscopy (cm⁻¹) | ~1715 (C=O stretch), ~1600 (C=C aromatic stretch) |

Synthesis of this compound

Several synthetic routes to the 4-azafluorenone core have been developed, often as part of the total synthesis of naturally occurring alkaloids like onychine.[3][4] A common and effective strategy involves the construction of a 1,2,4-triazine intermediate followed by a Diels-Alder/retro-Diels-Alder reaction sequence.

Experimental Protocol: One-Pot Synthesis of a 4-Azafluorenone Derivative

The following protocol describes a one-pot synthesis of a 4-azafluorenone derivative, which can be adapted for the synthesis of the parent this compound by selecting the appropriate starting materials. This method highlights the key steps of triazine formation and subsequent cycloaddition.

Materials:

-

Ethyl 2-amino-2-iminoacetate

-

Ninhydrin

-

Ethanol

-

Norbornadiene

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Triazine Formation: In a round-bottom flask, dissolve ethyl 2-amino-2-iminoacetate and ninhydrin in ethanol.

-

Heat the mixture to reflux for 1 hour.

-

Diels-Alder/Retro-Diels-Alder Reaction: To the refluxing solution, add norbornadiene.

-

Continue to reflux the reaction mixture for 16-24 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the 4-azafluorenone derivative.

Biological Activity and Potential Signaling Pathways

While the specific biological activities and mechanisms of action of this compound are not extensively documented, many of its derivatives have shown promising biological profiles, including antimicrobial and anticancer properties.[2] For instance, the natural product onychine (1-methyl-4-azafluorenone) exhibits antimicrobial activity.[2]

Given the established cytotoxic and antimicrobial activities of related fluorenone and azafluorenone compounds, a hypothetical signaling pathway that could be modulated by this compound is the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Inhibition of this pathway is a common mechanism for anticancer agents.

Below is a conceptual diagram illustrating a potential mechanism of action for this compound as a hypothetical inhibitor of a generic cell signaling pathway leading to apoptosis.

Caption: Hypothetical MAPK/ERK signaling pathway inhibition by this compound.

Experimental Workflows

The synthesis and characterization of this compound involve a series of well-defined experimental steps. The following diagram illustrates a general workflow from synthesis to characterization.

Caption: General experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential for applications in drug discovery and materials science. This guide has provided a detailed overview of its chemical structure, properties, and a viable synthetic route. While there are still gaps in the publicly available data, particularly concerning its specific spectroscopic characteristics and biological mechanisms of action, the information presented here serves as a solid foundation for researchers and scientists to build upon. Further investigation into the biological targets and signaling pathways of this compound and its derivatives is warranted to fully explore their therapeutic potential.

References

Spectroscopic Profile of 4-aza-9-fluorenone: A Technical Overview

Introduction

4-aza-9-fluorenone, a heterocyclic aromatic ketone, is a compound of interest in medicinal chemistry and materials science due to its structural similarity to biologically active azafluorenones. Spectroscopic analysis is fundamental to the characterization of this and similar molecules, providing critical insights into its electronic structure, functional groups, and molecular framework. This guide presents a summary of the expected spectroscopic data for this compound and detailed protocols for acquiring such data.

Spectroscopic Data Summary: 9-Fluorenone

The following tables summarize the key spectroscopic data for 9-fluorenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the hydrogen and carbon environments within a molecule.

Table 1: ¹H NMR Spectroscopic Data for 9-Fluorenone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.28 | d | 2H | H-4, H-5 |

| ~7.49 | t | 2H | H-2, H-7 |

| ~7.49 | t | 2H | H-3, H-6 |

| ~7.65 | d | 2H | H-1, H-8 |

Solvent: CDCl₃, Reference: TMS (0 ppm). Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for 9-Fluorenone

| Chemical Shift (δ) ppm | Assignment |

| ~120.7 | C-4, C-5 |

| ~124.7 | C-1, C-8 |

| ~129.5 | C-3, C-6 |

| ~134.6 | C-2, C-7 |

| ~135.1 | C-4a, C-4b |

| ~144.9 | C-8a, C-9a |

| ~194.3 | C-9 (C=O) |

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Key IR Absorption Bands for 9-Fluorenone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~1715 | Strong | C=O (ketone) stretch |

| ~1610 | Strong | Aromatic C=C stretch |

| ~1300 | Medium | C-C stretch |

| ~740 | Strong | Aromatic C-H bend (ortho-disubstituted) |

Sample preparation: KBr pellet or thin film.

UV-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 4: UV-Vis Absorption Maxima for 9-Fluorenone

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) | Solvent | Transition |

| ~255 | High | Hexane | π → π |

| ~300 | Medium | Hexane | π → π |

| ~380 | Low | Hexane | n → π* |

Molar absorptivity and λmax can vary significantly with the solvent.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

The final sample height in the tube should be approximately 4-5 cm.[1]

-

Cap the NMR tube securely.

-

-

Instrumentation and Data Acquisition:

-

The NMR spectra are acquired on a spectrometer (e.g., 400 MHz or 500 MHz).

-

The instrument is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve maximum homogeneity and resolution.

-

For ¹H NMR, the spectrum is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

-

The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[2]

-

The mixture should be ground to a fine, homogeneous powder to minimize light scattering.

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[2]

-

-

Instrumentation and Data Acquisition:

-

Record a background spectrum of the empty sample compartment or a blank KBr pellet.

-

Place the sample pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

-

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the sample by accurately weighing a small amount and dissolving it in a UV-grade solvent (e.g., hexane, ethanol, acetonitrile) in a volumetric flask.

-

Prepare a series of dilutions from the stock solution to an appropriate concentration (typically in the range of 10⁻⁴ to 10⁻⁶ M) to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0).

-

Use a quartz cuvette with a 1 cm path length.

-

Rinse the cuvette with the solvent before use.

-

-

Instrumentation and Data Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization.[3]

-

Fill a cuvette with the pure solvent to be used as a blank.

-

Record a baseline spectrum with the blank cuvette.[3]

-

Rinse the cuvette with the sample solution before filling it with the sample.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).[3]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Spectroscopic Analysis Workflow.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of 4-Aza-9-Fluorenone and Its Derivatives

The this compound scaffold, a nitrogen-containing analogue of fluorenone, represents a privileged structure in medicinal chemistry and drug discovery. Its rigid, planar, and electron-deficient nature provides a versatile framework for the design of novel therapeutic agents. Derivatives of this core have demonstrated a wide spectrum of biological activities, including potent anticancer, enzyme inhibitory, and antimicrobial effects. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity

A significant area of investigation for this compound derivatives has been their potential as anticancer agents. These compounds have exhibited cytotoxicity against a range of human cancer cell lines, often operating through mechanisms that include the induction of apoptosis and cell cycle arrest.

Cytotoxicity Data

Numerous studies have synthesized and evaluated novel azafluorenones for their antiproliferative effects. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values. A summary of key cytotoxicity data is presented below.

| Compound ID | Derivative Class | Cancer Cell Line | Activity (µM) | Reference |

| I5 | 4-(4-fluorophenyl)-2-(4-chlorophenyl)-5H-indeno[1,2-b]pyridin-5-one | Oral Squamous Carcinoma (OSCC) | IC₅₀: 2.5 | [1] |

| I8 | 4-(4-fluorophenyl)-2-(thiophen-2-yl)-5H-indeno[1,2-b]pyridin-5-one | Oral Squamous Carcinoma (OSCC) | IC₅₀: 5.0 | [1] |

| 13 | 9-chloro-6-(2-methylpiperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one | Renal (CAKI-1), Breast (MCF-7) | - | [2] |

| 3c | 2,7-diamidofluorenone analog | NCI-60 Panel | GI₅₀: 1.66 | [3] |

Mechanism of Action: Apoptosis and Cell Cycle Arrest

The anticancer effects of this compound derivatives are not merely cytostatic but are often linked to the induction of programmed cell death (apoptosis). For instance, compound I8 was found to arrest the cell cycle in the S phase and trigger apoptosis in OSCC cell lines.[1] This apoptotic induction was confirmed by the cleavage of Poly(ADP-ribose) polymerase (PARP), a key protein involved in DNA repair and apoptosis.[1]

Caption: Apoptotic pathway induced by a this compound derivative.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for determining the cytotoxicity of azafluorenone derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, based on common laboratory practices.

-

Cell Culture: Human cancer cell lines (e.g., A549, MDA-MB-231) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to control (DMSO-treated) cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition

Derivatives of the azafluorenone scaffold have been identified as potent inhibitors of key enzymes implicated in cancer and other diseases, such as DNA topoisomerases and protein kinases.

Topoisomerase I Inhibition

DNA topoisomerase I is a crucial enzyme for DNA replication and transcription, making it a validated target for anticancer drugs. Certain tetracyclic azafluorenone derivatives have been shown to inhibit its function.[2] Compound 13 (9-chloro-6-(2-methylpiperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one) demonstrated a significant inhibitory effect on topoisomerase I-mediated DNA relaxation.[2] Similarly, the 2,7-diamidofluorenone analog 3c also attenuated this enzymatic activity.[3]

Caption: Mechanism of Topoisomerase I inhibition by azafluorenones.

Pyruvate Dehydrogenase Kinase (PDHK) Inhibition

Inhibition of pyruvate dehydrogenase kinase (PDHK) is a therapeutic strategy for metabolic diseases like diabetes. Novel inhibitors with a fluorene structure have been identified, demonstrating that this scaffold can be adapted to target specific kinase allosteric sites.[4] Through structure-based drug design, weak inhibitors were optimized to yield compounds with significantly boosted inhibitory activity.[4]

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

This protocol describes how to assess the inhibitory effect of compounds on the catalytic activity of human topoisomerase I.[2]

-

Reaction Mixture: Prepare a reaction mixture (total volume of 20 µL) containing 10 mM Tris-HCl (pH 7.9), 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol.

-

Substrate and Enzyme: Add 0.5 µg of supercoiled plasmid DNA (e.g., pHOT1) and 1 unit of human topoisomerase I to the mixture.

-

Compound Addition: Add the test azafluorenone derivative at various concentrations (e.g., 3.125 to 100 µM). A known inhibitor like camptothecin (CPT) is used as a positive control.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing 1% SDS, 0.05% bromophenol blue, and 50% glycerol.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis in TAE buffer (40 mM Tris-acetate, 1 mM EDTA).

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition is determined by the compound's ability to prevent the conversion of supercoiled DNA (faster migrating) to its relaxed form (slower migrating).

Antimicrobial Activity

The azafluorenone core is present in naturally occurring alkaloids with known antimicrobial properties. For instance, onychine (1-methyl-4-azafluorenone) is a natural product that demonstrates such activity.[5] Synthetic derivatives have also been developed and tested against various pathogens.

Antimicrobial and Antibiofilm Data

O-aryl-carbamoyl-oxymino-fluorene derivatives have been evaluated for their activity against bacteria and fungi, including their ability to inhibit biofilm formation.[6][7]

| Compound Class | Microorganism | Activity Type | Activity Range (mg/mL) | Reference |

| O-aryl-carbamoyl-oxymino-fluorenes | S. aureus, C. albicans | MIC | 0.156 - 10 | [7] |

| O-aryl-carbamoyl-oxymino-fluorenes | S. aureus, C. albicans | MBIC | 0.009 - 1.25 | [7] |

-

MIC: Minimum Inhibitory Concentration

-

MBIC: Minimum Biofilm Inhibitory Concentration

The substitution pattern on the aryl moiety was found to be crucial for activity. Electron-withdrawing groups (like chlorine) enhanced activity against Staphylococcus aureus, while electron-donating groups (like methyl) improved activity against Candida albicans.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus ATCC 25923) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth.

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

General Experimental Workflow

The discovery and development of biologically active this compound derivatives typically follow a structured workflow, from initial design and synthesis to detailed biological characterization.

Caption: General workflow for the biological evaluation of azafluorenones.

References

- 1. Synthesis and Cytotoxicities of New Azafluorenones with Apoptotic Mechanism of Action and Cell Cycle Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and antiproliferative evaluation of fluorenone analogs with DNA topoisomerase I inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel fluorene derivatives as inhibitors of pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ujpronline.com [ujpronline.com]

- 6. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling the Photophysical and Luminescent Properties of 4-Aza-9-Fluorenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical and luminescent properties of 4-aza-9-fluorenone. The document summarizes available data, details relevant experimental methodologies, and visualizes key concepts to facilitate a deeper understanding of this heterocyclic compound's unique optical characteristics.

Introduction

This compound, a nitrogen-containing analogue of fluorenone, has garnered significant interest in materials science and medicinal chemistry.[1][2] Its rigid, planar structure and the presence of both electron-donating (aza-group) and electron-withdrawing (ketone) moieties give rise to distinct photophysical behaviors. While typically non-emissive in solution, derivatives of this compound exhibit a remarkable phenomenon known as aggregation-induced emission (AIE), leading to significant luminescence in the solid state.[3] This property makes them promising candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Photophysical and Luminescent Properties

Comprehensive quantitative photophysical data for the parent, unsubstituted this compound is limited in the current literature. However, extensive studies on its derivatives and related azafluorenones provide critical insights into its expected behavior.

Absorption Characteristics

In solution, this compound and its derivatives typically exhibit absorption maxima in the ultraviolet (UV) region, with weaker bands extending into the visible spectrum, which accounts for their characteristic yellow color.[4][5][6] The absorption spectra are influenced by the solvent polarity.

Table 1: Summary of Photophysical Properties of this compound and its Derivatives

| Property | In Solution | In Solid State / Aggregates | Remarks |

| Fluorescence | Very weak to non-emissive | Strong green fluorescence | This is a classic example of Aggregation-Induced Emission (AIE).[3] |

| Quantum Yield (Φ) | Close to 0 | Significantly enhanced | The restriction of intramolecular rotations in the aggregated state blocks non-radiative decay channels. |

| Lifetime (τ) | Not reported (expected to be very short) | Expected to be longer than in solution | Longer lifetimes in the solid state are consistent with the AIE phenomenon. |

| Absorption (λmax) | UV-A region | Similar to solution | The absorption spectrum is less sensitive to the physical state compared to the emission spectrum. |

Luminescent Behavior: The Phenomenon of Aggregation-Induced Emission (AIE)

The most striking luminescent feature of this compound derivatives is their AIE activity. In dilute solutions, these molecules are typically non-fluorescent due to efficient non-radiative decay pathways, primarily through intramolecular rotations and vibrations.[7][8][9] However, upon aggregation in poor solvents or in the solid state, these intramolecular motions are restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, forcing the excited molecules to release their energy via radiative pathways, resulting in strong fluorescence.[10] Derivatives of this compound have been identified as green AIE luminogens.[3]

Experimental Protocols

The characterization of the photophysical and luminescent properties of this compound involves a suite of spectroscopic techniques.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of the compound in various solvents.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol) at a concentration of approximately 10-3 M. Prepare a series of dilutions (typically 10-5 to 10-6 M) from the stock solution.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette over a wavelength range of 200-800 nm. Use the pure solvent as a reference.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.[11][12]

Fluorescence Spectroscopy

Objective: To determine the emission maxima (λem), excitation spectra, and relative fluorescence intensity of the compound in solution and in the solid state.

Methodology:

-

Solution-State Measurement:

-

Sample Preparation: Use the same diluted solutions as prepared for UV-Vis spectroscopy.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement: Excite the sample at its absorption maximum (λmax) and record the emission spectrum. To obtain the excitation spectrum, set the emission wavelength to the maximum of the emission band and scan the excitation wavelengths.

-

-

Solid-State Measurement (for AIE studies):

-

Sample Preparation: Prepare thin films by drop-casting a concentrated solution of the compound onto a quartz substrate and allowing the solvent to evaporate. Alternatively, prepare aggregates by adding a poor solvent (e.g., water) to a solution of the compound in a good solvent (e.g., THF).

-

Measurement: Record the fluorescence spectra of the thin film or the aggregate suspension using a spectrofluorometer equipped with a solid-sample holder.

-

Quantum Yield Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield (Φstd) that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H2SO4, Φstd = 0.54).

-

Measurement:

-

Measure the UV-Vis absorption spectra and fluorescence emission spectra of both the sample and the standard solution under identical experimental conditions (excitation wavelength, slit widths). Ensure the absorbance of both solutions at the excitation wavelength is low (< 0.1) to avoid inner filter effects.

-

-

Calculation: Calculate the quantum yield of the sample (Φsmp) using the following equation: Φsmp = Φstd * (Ismp / Istd) * (Astd / Asmp) * (ηsmp2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[13][14]

Visualizations

Aggregation-Induced Emission (AIE) Mechanism

Caption: The process of Aggregation-Induced Emission in this compound derivatives.

Experimental Workflow for Photophysical Characterization

Caption: A typical experimental workflow for characterizing photophysical properties.

Conclusion

This compound presents a fascinating case of molecular photophysics, characterized by its dual nature of being non-emissive in solution while exhibiting strong luminescence in the aggregated state. This aggregation-induced emission phenomenon is the cornerstone of its potential applications in advanced materials and biomedical technologies. While quantitative data for the parent compound remains to be fully elucidated, the established principles from its derivatives provide a solid foundation for future research and development. The experimental protocols outlined in this guide offer a standardized approach for the comprehensive characterization of this compound and its analogues, paving the way for the rational design of novel functional materials.

References

- 1. Construction of the 4-Azafluorenone Core in a Single Operation and Synthesis of Onychine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ujpronline.com [ujpronline.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fluorenone - Wikipedia [en.wikipedia.org]

- 7. Aggregation-induced emission: materials, mechanism, and applications | EMRS [european-mrs.com]

- 8. Principles of Aggregation‐Induced Emission: Design of Deactivation Pathways for Advanced AIEgens and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aggregation-induced emission: phenomenon, mechanism and applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]

- 12. rsc.org [rsc.org]

- 13. Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Crystal Structure Analysis of 4-aza-9-fluorenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required for the crystal structure analysis of 4-aza-9-fluorenone. While a definitive crystal structure for this compound is not publicly available at the time of this writing, this document outlines the necessary experimental protocols, from synthesis to crystallographic analysis, to enable researchers to perform this determination. The guide includes detailed procedures for synthesis, crystallization, and single-crystal X-ray diffraction, along with expected data formats and visualizations to facilitate a thorough structural elucidation.

Introduction

This compound, a heterocyclic aromatic compound, is of significant interest in medicinal chemistry and materials science due to its structural similarity to biologically active natural products and its potential applications in organic electronics. Azafluorenones, in general, have demonstrated a range of biological activities, including antimalarial and cytotoxic properties. The determination of the single-crystal X-ray structure of this compound is a critical step in understanding its structure-activity relationships, guiding the design of new derivatives with enhanced therapeutic or material properties. This guide provides the necessary protocols to achieve this goal.

Synthesis of this compound

The synthesis of the this compound core can be achieved through a one-pot reaction involving the condensation of an amidrazone with ninhydrin, followed by a cycloaddition/retro-Diels-Alder sequence.[1]

Experimental Protocol: Synthesis

Materials:

-

Ethyl 2-amino-2-(hydroxyimino)acetate

-

Hydrazine

-

Ninhydrin

-

Norbornadiene

-

Toluene

-

Standard laboratory glassware and purification apparatus (reflux condenser, magnetic stirrer, heating mantle, rotary evaporator, flash chromatography system)

Procedure:

-

Preparation of the Amidrazone: Synthesize the required amidrazone from ethyl 2-amino-2-(hydroxyimino)acetate and hydrazine according to established literature procedures.

-

One-Pot Reaction:

-

In a round-bottom flask, dissolve the synthesized amidrazone and ninhydrin in toluene.

-

Fit the flask with a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere for 1 hour.[1]

-

To the refluxing solution, add an excess of norbornadiene.

-

Continue heating at reflux for an additional 16 hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and concentrate it in vacuo using a rotary evaporator.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield the this compound derivative.

-

Crystallization of this compound

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. Several methods can be employed for the crystallization of small organic molecules like this compound.

General Experimental Protocols for Crystallization

General Considerations:

-

Start with a highly purified sample of this compound.

-

Use clean glassware to avoid nucleation on dust or scratches.

-

Experiment with a variety of solvents and solvent systems.

Methods:

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., dichloromethane, chloroform, ethanol, or a mixture).

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the anti-solvent).

-

The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

-

-

Solvent Layering (Solvent Diffusion):

-

Prepare a concentrated solution of the compound in a dense solvent.

-

Carefully layer a less dense, miscible anti-solvent on top of the solution, creating a distinct interface.

-

Crystals will form at the interface as the solvents slowly mix.

-

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Experimental Protocol for Data Collection and Structure Solution

-

Crystal Mounting:

-

Carefully select a well-formed, single crystal (typically 0.1-0.3 mm in each dimension) under a microscope.

-

Mount the crystal on a goniometer head using a suitable cryoprotectant or adhesive.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

-

Center the crystal in the X-ray beam.

-

Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

-

Data Processing:

-

Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

-

Apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay.

-

-

Structure Solution and Refinement:

-

Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

-

Build an initial molecular model into the electron density map.

-

Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods until the model converges.

-

Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

Data Presentation

The results of the crystal structure analysis and spectroscopic characterization should be presented in a clear and organized manner.

Expected Crystallographic Data

The following table summarizes the typical crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment.

| Parameter | Expected Value/Information |

| Chemical Formula | C₁₂H₇NO |

| Formula Weight | 181.19 g/mol |

| Crystal System | To be determined (e.g., Monoclinic) |

| Space Group | To be determined (e.g., P2₁/c) |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = 90°, β = ?°, γ = 90° | |

| Volume | ? ų |

| Z (molecules per unit cell) | To be determined (e.g., 4) |

| Density (calculated) | ? g/cm³ |

| Absorption Coefficient | ? mm⁻¹ |

| F(000) | ? |

| Crystal Size | ? x ? x ? mm |

| Temperature | 100(2) K |

| Radiation | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Reflections Collected | ? |

| Independent Reflections | ? [R(int) = ?] |

| Final R indices [I>2σ(I)] | R₁ = ?, wR₂ = ? |

| R indices (all data) | R₁ = ?, wR₂ = ? |

| Goodness-of-fit on F² | ? |

Spectroscopic Data Summary

Spectroscopic data is crucial for confirming the identity and purity of the synthesized this compound prior to crystallization attempts.

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the protons of the azafluorenone core. |

| ¹³C NMR (CDCl₃) | Chemical shifts (δ) for the carbon atoms, including a characteristic peak for the carbonyl carbon (C=O) typically above 180 ppm. |

| FT-IR (KBr or ATR) | Characteristic absorption bands for C=O stretching (around 1700-1720 cm⁻¹), C=N stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry (ESI or EI) | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of this compound (181.19 g/mol ). |

Visualizations

Diagrams illustrating the synthesis and experimental workflow can aid in understanding the overall process.

References

An In-depth Technical Guide to the Synthesis of 4-aza-9-fluorenone: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-aza-9-fluorenone, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to its structural similarity to fluorenone, this compound and its derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2] This document details the key starting materials, experimental protocols, and quantitative data associated with the most prevalent synthetic strategies, offering a valuable resource for researchers engaged in the synthesis and development of novel azafluorenone-based compounds.

Summary of Synthetic Routes and Starting Materials

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The following table summarizes the key starting materials and quantitative data for the three primary synthetic methodologies discussed in this guide.

| Synthetic Route | Starting Material 1 | Starting Material 2 | Key Reagents/Catalysts | Overall Yield |

| One-Pot Synthesis | Ethyl oxalamidrazonate | Ninhydrin | Norbornadiene, Ethanol | ~60%[1] |

| Acid-Mediated Cyclization | 2-Arylnicotinates (e.g., from β-ketoesters and crotonaldehyde) | - | Polyphosphoric acid (PPA) | Varies (e.g., 59% for onychine synthesis)[3] |

| Intramolecular Heck Reaction | 3-Bromo-4-methylpyridine | Bromobenzaldehyde | n-BuLi, MnO2, Pd(OAc)2, TBAC | ~45-55% over several steps |

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic routes to this compound.

One-Pot Synthesis from Amidrazone and Ninhydrin

This method offers a direct and efficient approach to the 4-azafluorenone core in a single reaction vessel from readily available starting materials.[1][4] The reaction proceeds through the condensation of an amidrazone with ninhydrin to form a 1,2,4-triazine intermediate, which then undergoes a cycloaddition/retro-Diels-Alder cascade with norbornadiene to yield the final product.[1]

Protocol:

-

A dry flask is charged with ethyl oxalamidrazonate (1.0 equivalent) and ninhydrin (1.0 equivalent).

-

Ethanol is added as a solvent, and the mixture is heated to reflux for 1 hour under a nitrogen atmosphere.

-

Norbornadiene (5.0 equivalents) is then added to the reaction mixture.

-

Heating is continued for an additional 16 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the 4-azafluorenone derivative.

Acid-Mediated Cyclization of 2-Arylnicotinates

A common strategy for the synthesis of 4-azafluorenones involves the intramolecular Friedel-Crafts-type acylation of 2-arylnicotinates.[3] The 2-arylnicotinate precursors can be prepared from β-ketoesters and crotonaldehyde.

Protocol for the Synthesis of Onychine (a 4-azafluorenone alkaloid):

-

Synthesis of the 2-arylnicotinate precursor: A β-ketoester is reacted with crotonaldehyde in the presence of a catalytic amount of benzyltrimethylammonium hydroxide.

-

Hydroxylammonium chloride is then added, and the reaction mixture is heated to 100°C for 1 hour in a 1:1 mixture of 1,4-dioxane and acetic acid. This step yields the 2-arylnicotinate.

-

Cyclization: The purified 2-arylnicotinate is treated with polyphosphoric acid (PPA) and heated to 150°C for 1.5 hours to induce intramolecular cyclization.

-

The reaction mixture is then cooled and carefully quenched with water.

-

The product is extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification by column chromatography yields the desired 4-azafluorenone.

Intramolecular Heck Reaction

The intramolecular Heck reaction provides a powerful method for the construction of the 4-azafluorenone core through a palladium-catalyzed C-C bond formation.[5] This multi-step synthesis typically begins with the coupling of a substituted pyridine and a bromobenzaldehyde.

Protocol:

-

Synthesis of the bromo benzophenone intermediate: 3-Bromo-4-methylpyridine (1.0 equivalent) is dissolved in THF and cooled to -100°C.

-

n-Butyllithium (1.0 equivalent) is added, and the mixture is stirred for 10 minutes.

-

A solution of a bromobenzaldehyde (1.0 equivalent) in THF is then added. The reaction is warmed to -78°C for 2 hours and then stirred at room temperature for 8 hours.

-

The reaction is quenched with water and extracted with ethyl acetate.

-

The crude alcohol intermediate is oxidized using activated manganese dioxide (5.0 equivalents) in refluxing benzene for 18 hours.

-

Purification by silica gel flash chromatography yields the bromo benzophenone.

-

Intramolecular Heck Cyclization: The bromo benzophenone (1.0 equivalent) is dissolved in DMF with tetrabutylammonium chloride (TBAC, 1.5 equivalents), palladium(II) acetate (0.1 equivalents), and a base (1.5 equivalents).

-

The mixture is heated and stirred until the reaction is complete (monitored by TLC).

-

The product is then isolated and purified by column chromatography.

Visualizations of Synthetic and Biological Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes and a proposed mechanism of action for the biological activity of this compound derivatives.

Caption: One-Pot Synthesis of this compound.

Caption: Multi-step Synthesis via Intramolecular Heck Reaction.

Caption: Proposed Anticancer Mechanism of 4-Azafluorenones.

While several 4-azafluorenone alkaloids have demonstrated potent biological activities, including DNA damaging and antiproliferative effects, the precise signaling pathways are not yet fully elucidated in the literature.[1][3] The diagram above represents a generalized proposed mechanism of action based on the known activities of similar planar heterocyclic compounds, which often function as DNA intercalating agents or enzyme inhibitors, leading to the induction of apoptosis and cell cycle arrest. Further research is required to identify the specific molecular targets and signaling cascades modulated by this compound and its derivatives.

References

4-aza-9-fluorenone CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-aza-9-fluorenone, a heterocyclic aromatic compound of significant interest in medicinal chemistry. This document details its chemical properties, synthesis, and known biological activities, with a focus on its potential as an anticancer and antimicrobial agent.

Core Compound Data

This compound, also known as 5H-indeno[1,2-b]pyridin-5-one, is a tricyclic compound featuring a pyridine ring fused to an indanone framework. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 3882-46-0 | [1] |

| Molecular Formula | C₁₂H₇NO | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

Synthesis of this compound

The synthesis of the this compound core can be achieved through various methods, including one-pot multicomponent reactions. The following is a representative experimental protocol adapted from the literature for the synthesis of a substituted this compound derivative, which can be modified for the synthesis of the parent compound.[2][3]

Experimental Protocol: One-Pot Synthesis of a this compound Derivative

This protocol describes a three-component condensation reaction to form the azafluorenone core.

Materials:

-

Aryl aldehyde

-

1,3-indandione

-

Ammonium acetate

-

Pentafluorophenylammonium triflate (PFPAT) as a catalyst

-

Ethanol (as solvent)

Procedure:

-

To a solution of the aryl aldehyde (1 mmol) and 1,3-indandione (1 mmol) in ethanol (10 mL), add ammonium acetate (1.5 mmol) and PFPAT (10 mol%).

-

Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter the solid product.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials and catalyst.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 2,4-diaryl-5H-indeno[1,2-b]pyridin-5-one derivative.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Mechanism of Action

Derivatives of this compound have demonstrated promising biological activities, particularly in the realms of oncology and microbiology.

Anticancer Activity

Several studies have highlighted the potential of azafluorenone derivatives as anticancer agents.[4][5][6] The proposed mechanisms of action are multifaceted and include:

-

Induction of Apoptosis: Certain azafluorenone derivatives have been shown to induce programmed cell death in cancer cells. One study demonstrated that a representative compound led to apoptosis by inducing PARP cleavage.[4]

-

Cell Cycle Arrest: Azafluorenones have been observed to arrest the cell cycle at the S phase, thereby inhibiting cancer cell proliferation.[4]

-

Topoisomerase Inhibition: Some tetracyclic azafluorenone derivatives have exhibited inhibitory effects on topoisomerase I, an enzyme crucial for DNA replication and a key target in cancer therapy.[5] Similarly, indenoisoquinoline derivatives, which share structural similarities, are known inhibitors of topoisomerase I and II.[7][8]

-

Inhibition of Metastasis: Derivatives of the closely related indeno[1,2-b]pyridine scaffold have been shown to reduce the viability, adhesion, migration, and invasion of prostate cancer cells. This antimetastatic effect is potentially mediated through the inhibition of matrix metalloproteinase-9 (MMP-9).[6][9]

Antimicrobial Activity

The azafluorenone scaffold is also a promising platform for the development of new antimicrobial agents.[10][11] Naturally occurring azafluorenone alkaloids, such as onychine, have demonstrated antifungal and antibacterial properties.[10] Synthetic derivatives are being explored for their potential to combat a range of microbial pathogens. The precise mechanisms of antimicrobial action are still under investigation but may involve the disruption of essential cellular processes in microorganisms.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential. Their straightforward synthesis and diverse biological activities, particularly as anticancer and antimicrobial agents, make them attractive candidates for further research and drug development. Future studies should focus on elucidating the specific molecular targets and signaling pathways to fully harness their therapeutic capabilities.

References

- 1. 5H-Indeno(1,2-b)pyridin-5-one | C12H7NO | CID 77489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Construction of the 4-Azafluorenone Core in a Single Operation and Synthesis of Onychine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Cytotoxicities of New Azafluorenones with Apoptotic Mechanism of Action and Cell Cycle Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 5H-indeno[1,2-b]pyridine derivatives: Antiproliferative and antimetastatic activities against two human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, crystal structure and effect of indeno[1,2-b]indole derivatives on prostate cancer in vitro. Potential effect against MMP-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of azafluorenone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of 4-aza-9-fluorenone

An In-depth Technical Guide on the Solubility and Stability of 4-Aza-9-Fluorenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a heterocyclic aromatic ketone, serves as a crucial structural core in medicinal chemistry and materials science. Its derivatives have shown promise as cytotoxic and antimalarial agents, and the core structure's photophysical properties are of significant interest.[1][2] Understanding the solubility and stability of this core molecule is paramount for its effective use in drug discovery, formulation, and materials development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with detailed, standardized protocols for its solubility and stability assessment. While specific experimental data for this compound is limited in publicly available literature, this guide establishes a framework for generating this critical information by leveraging data from analogous compounds and standard pharmaceutical testing methodologies.

Introduction

This compound, also known as 5H-indeno[1,2-b]pyridin-5-one, is a polycyclic aromatic compound featuring a fluorenone backbone with a nitrogen atom at the 4-position.[3] This nitrogen substitution significantly influences the molecule's electronic properties, polarity, and potential for hydrogen bonding compared to its carbocyclic parent, 9-fluorenone. These modifications are known to improve aqueous solubility, a desirable trait for biological applications.[1] The core is a key building block for synthesizing natural product analogues like onychine and other derivatives with enhanced antiproliferative activities.[1][2] Given its potential, a thorough characterization of its solubility and stability is essential for advancing its development.

This document outlines the known properties of this compound and presents standardized experimental workflows for determining its solubility in various solvents and its stability under forced degradation conditions.

Physicochemical Properties

Limited experimental data is available for this compound. The table below summarizes key properties gathered from chemical databases. Notably, experimental solubility and melting point data are not consistently reported, underscoring the need for empirical studies.[3]

| Property | Value | Source |

| Molecular Formula | C₁₂H₇NO | [3][4] |

| Molecular Weight | 181.19 g/mol | [3][4] |

| CAS Number | 3882-46-0 | [3][4] |

| Appearance | Yellow Solid (predicted, based on 9-fluorenone) | [2][5] |

| Boiling Point | 361 °C at 760 mmHg | [3] |

| Density | 1.312 g/cm³ | [3] |

| Flash Point | 179.8 °C | [3] |

| logP (Predicted) | ~2.5-3.0 (Estimate based on 9-fluorenone logP of 3.58 and aza-substitution) | [6] |

| Solubility | N/A (Reported to have improved aqueous solubility over 9-fluorenone) | [1][3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or lead compound is a critical determinant of its bioavailability and developability. The introduction of a nitrogen atom into the fluorenone scaffold is expected to increase its polarity and capacity for hydrogen bonding, suggesting enhanced solubility in polar solvents compared to the parent 9-fluorenone, which is insoluble in water.[1][6]

Predicted Solubility in Common Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Slightly Soluble | The pyridine nitrogen can act as a hydrogen bond acceptor, improving aqueous solubility over the parent fluorenone.[1] |

| Methanol / Ethanol | Polar Protic | Soluble | Expected to be soluble due to polarity and hydrogen bonding capabilities. |

| DMSO | Polar Aprotic | Soluble | A common solvent for organic compounds; expected to readily dissolve the molecule.[5] |

| Acetonitrile | Polar Aprotic | Moderately Soluble | Polarity should allow for moderate solubility. |

| Dichloromethane | Nonpolar | Soluble | The large aromatic system should allow for solubility in chlorinated solvents. |

| Toluene / Hexane | Nonpolar | Sparingly Soluble to Insoluble | The increased polarity due to the aza-group may reduce solubility in highly nonpolar solvents compared to 9-fluorenone. |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines the standard shake-flask method (OECD Guideline 105) for determining the aqueous and solvent solubility of this compound.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, pH 7.4 buffer, 0.1 N HCl, Methanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC-UV or LC-MS/MS system for quantification

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other compatible material)

Procedure:

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) to create a calibration curve for the analytical method.

-

Equilibration: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 5 mg in 2 mL of solvent). Ensure enough solid is present so that some remains undissolved at the end of the experiment.

-

Incubation: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Sampling: Allow the mixture to equilibrate for at least 24 hours. Check for equilibrium by taking measurements at 24h and 48h; the concentration should be consistent.

-

Separation: After equilibration, stop the shaker and allow the vials to stand, letting the excess solid settle. For aqueous solutions, check and record the pH.

-

Clarification: Carefully withdraw a sample from the supernatant. To remove any remaining undissolved solid, centrifuge the sample (e.g., 14,000 rpm for 15 minutes) and/or filter it through a 0.22 µm syringe filter. Note: Adsorption to the filter should be evaluated.

-

Quantification: Dilute the clarified supernatant with a suitable mobile phase and analyze its concentration using a validated HPLC-UV or LC-MS method against a standard calibration curve.

-

Calculation: Express the solubility in mg/mL or µg/mL.

Workflow Diagram: Solubility Determination

Caption: General workflow for determining compound solubility.

Stability Profile

Assessing the chemical stability of this compound is crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products. Forced degradation (stress testing) studies are used to accelerate this process.

Potential Degradation Pathways

The structure of this compound suggests several potential degradation pathways:

-

Oxidation: The aromatic system, particularly the electron-rich rings, could be susceptible to oxidation. Studies on the microbial degradation of fluorene show that hydroxylation of the aromatic rings and oxidation at the C9 position are common metabolic routes.[7][8]

-

Photodegradation: As a conjugated aromatic ketone, the compound is likely to absorb UV-Vis light and may be susceptible to photolytic degradation.

-

Hydrolysis: While the core structure is generally stable, extreme pH conditions could potentially lead to degradation, although this is less likely than oxidation or photolysis. The compound's stability during synthesis in the presence of reagents like POCl₃ and m-CPBA suggests a degree of robustness.[1]

Experimental Protocol: Forced Degradation Study

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, thermal) as per ICH Q1A(R2) guidelines.

Materials:

-

This compound solution (e.g., 1 mg/mL in acetonitrile/water)

-

Acids: 0.1 N HCl

-

Bases: 0.1 N NaOH

-

Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)

-

HPLC-grade water, acetonitrile, methanol

-

Forced degradation chamber (for temperature and humidity control)

-

Photostability chamber with controlled light/UV exposure

-

HPLC-DAD or LC-MS/MS system for separation and identification of degradants

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound. For each condition, mix the stock solution with the stressor in a clear vial.

-

Stress Conditions:

-

Acid Hydrolysis: Mix with 0.1 N HCl. Store at 60°C for 24 hours.

-

Base Hydrolysis: Mix with 0.1 N NaOH. Store at 60°C for 24 hours.

-

Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Degradation: Store the solution (in a neutral solvent) at 60°C for 7 days. Also, test the solid compound under the same conditions.

-

Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil.

-

-

Time Points: Sample at initial, 4h, 8h, 24h, and later time points as needed.

-

Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

-

Analysis: Analyze all samples using a stability-indicating HPLC method (typically a gradient method with a C18 column and UV/DAD or MS detection).

-

Evaluation:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to an unstressed control.

-

Monitor for the appearance of new peaks, which represent degradation products.

-

Ensure mass balance (sum of parent compound and degradants) is close to 100%.

-

Workflow Diagram: Stability Assessment

Caption: A logical workflow for assessing chemical stability.

Conclusion

This compound is a compound of significant interest with a promising profile for drug development and materials science. While comprehensive data on its solubility and stability are not widely published, its chemical structure allows for informed predictions. It is expected to have greater solubility in polar solvents than its parent, 9-fluorenone, and its primary stability liabilities are likely related to oxidation and photolysis. The experimental protocols and workflows provided in this guide offer a standardized approach for researchers to generate the robust data required for formulation development, regulatory submissions, and further research. Empirical validation of these properties is a critical next step in unlocking the full potential of this versatile chemical scaffold.

References

- 1. Construction of the 4-Azafluorenone Core in a Single Operation and Synthesis of Onychine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorenone - Wikipedia [en.wikipedia.org]

- 3. Cas 3882-46-0,this compound | lookchem [lookchem.com]

- 4. bldpharm.com [bldpharm.com]

- 5. 9-Fluorenone CAS#: 486-25-9 [m.chemicalbook.com]

- 6. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New metabolites in the degradation of fluorene by Arthrobacter sp. strain F101 - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of 4-Aza-9-Fluorenone Alkaloids: A Deep Dive into Their Natural Origins

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aza-9-fluorenone alkaloids are a distinctive class of nitrogen-containing aromatic compounds that have garnered significant interest in the scientific community. Their unique tricyclic core structure and diverse biological activities, including antimicrobial, antimalarial, and cytotoxic properties, make them promising candidates for drug discovery and development.[1][2] This technical guide provides an in-depth exploration of the natural origins of these alkaloids, detailing their sources, isolation, and the proposed biosynthetic pathways.